molecular formula C30H33ClNOP B13140710 ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride CAS No. 142414-38-8

((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride

Cat. No.: B13140710
CAS No.: 142414-38-8
M. Wt: 490.0 g/mol
InChI Key: OQIFRFWJOUDTHT-UHFFFAOYSA-N
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Description

((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is a compound with the molecular formula C30H33ClNOP. It is a unique molecule that combines the structural features of adamantane, a highly symmetrical and stable hydrocarbon, with triphenylphosphonium, a well-known phosphonium salt. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride typically involves the reaction of adamantane-1-carboxylic acid with triphenylphosphine. The process begins with the activation of adamantane-1-carboxylic acid, followed by its reaction with triphenylphosphine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium moiety allows the compound to interact with biological membranes, potentially disrupting cellular processes. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological systems. The exact molecular pathways involved in its action are still under investigation, but it is believed to affect various cellular functions through its interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like 1-aminoadamantane and 1-bromoadamantane share the adamantane core structure but differ in their functional groups.

    Triphenylphosphonium salts: Compounds such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium iodide have similar phosphonium moieties but different alkyl groups.

Uniqueness

((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is unique due to its combination of the adamantane and triphenylphosphonium structures. This dual functionality imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

142414-38-8

Molecular Formula

C30H33ClNOP

Molecular Weight

490.0 g/mol

IUPAC Name

(adamantane-1-carbonylamino)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C30H32NOP.ClH/c32-29(30-19-23-16-24(20-30)18-25(17-23)21-30)31-22-33(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15,23-25H,16-22H2;1H

InChI Key

OQIFRFWJOUDTHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

Origin of Product

United States

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